REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([CH2:17][O:18][CH3:19])[CH2:9][CH2:8][N:7](CC2C=CC=CC=2)[CH2:6]1)=[O:4].C([O-])=O.[NH4+]>[Pd].CO>[CH3:1][O:2][C:3]([C:5]1([CH2:17][O:18][CH3:19])[CH2:9][CH2:8][NH:7][CH2:6]1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
373 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CN(CC1)CC1=CC=CC=C1)COC
|
Name
|
|
Quantity
|
358 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was concentrated
|
Type
|
WASH
|
Details
|
washed with small amount of water
|
Type
|
CUSTOM
|
Details
|
Aqueous layer was isolated
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvents
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CNCC1)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |